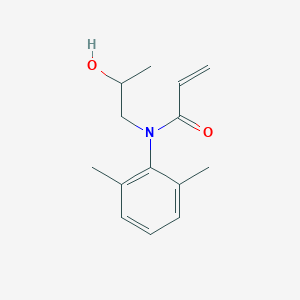
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,6-dimethylphenyl group, a 2-hydroxypropyl group, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylaniline with 2-hydroxypropyl acrylate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to facilitate the formation of the amide bond.
-
Step 1: Formation of 2-hydroxypropyl acrylate
- React propylene oxide with acrylic acid in the presence of a catalyst such as sulfuric acid.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
-
Step 2: Amide Formation
- React 2,6-dimethylaniline with 2-hydroxypropyl acrylate in the presence of triethylamine.
- The reaction is carried out at room temperature for 12-24 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; carried out in acidic or basic medium at elevated temperatures.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether at room temperature.
Substitution: Nitric acid, halogens; carried out in the presence of a catalyst such as sulfuric acid or iron.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of polymers and advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and amide groups allows for hydrogen bonding and other interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Dimethylphenyl)-N-methylprop-2-enamide
- N-(2,6-Dimethylphenyl)-N-ethylprop-2-enamide
- N-(2,6-Dimethylphenyl)-N-(2-hydroxyethyl)prop-2-enamide
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide is unique due to the presence of both the 2-hydroxypropyl and prop-2-enamide groups, which confer specific chemical and physical properties. These functional groups allow for diverse chemical reactions and interactions, making it a versatile compound in various applications.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-hydroxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-13(17)15(9-12(4)16)14-10(2)7-6-8-11(14)3/h5-8,12,16H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWOBUVFMDBOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(C)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













